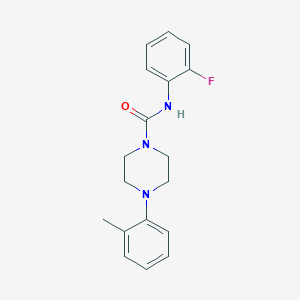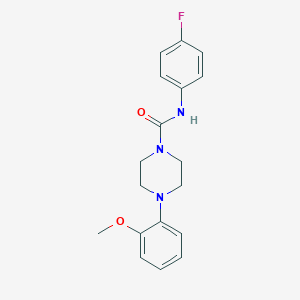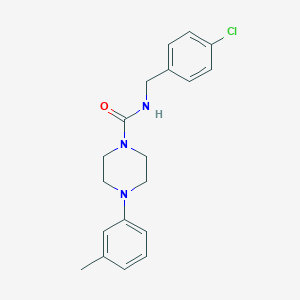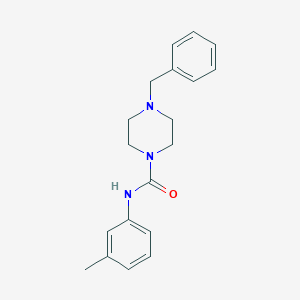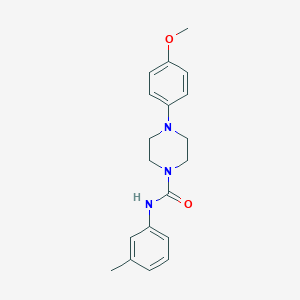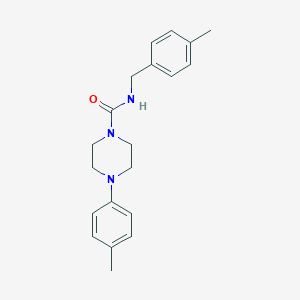![molecular formula C17H13ClN2O4 B281942 4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281942.png)
4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[(3-Chloroanilino)carbonyl]anilino}-4-oxo-2-butenoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CA-4 or combretastatin A-4, and it belongs to the class of combretastatins, which are natural products derived from the African willow tree.
Aplicaciones Científicas De Investigación
CA-4 has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular disease, and neurological disorders. In cancer research, CA-4 has been shown to inhibit the growth of tumor cells by disrupting the microtubule network, which is essential for cell division. CA-4 has also been investigated as a potential treatment for cardiovascular disease, as it has been shown to improve blood flow and reduce inflammation. Additionally, CA-4 has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from damage caused by oxidative stress.
Mecanismo De Acción
The mechanism of action of CA-4 involves the disruption of the microtubule network, which is essential for cell division. CA-4 binds to the colchicine binding site on tubulin, which prevents the polymerization of microtubules and leads to the depolymerization of existing microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle and ultimately, cell death.
Biochemical and Physiological Effects
CA-4 has been shown to have several biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. In cancer cells, CA-4 induces apoptosis and inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. CA-4 has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, CA-4 has been shown to protect neurons from oxidative stress, which is a major contributor to neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CA-4 in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for the development of new cancer treatments. Additionally, CA-4 has been shown to have low toxicity in normal cells, which is an important consideration for the development of new drugs. However, one limitation of using CA-4 in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on CA-4, including the development of new cancer treatments, the investigation of its potential applications in cardiovascular disease and neurological disorders, and the optimization of its synthesis method. Additionally, further research is needed to fully understand the mechanism of action of CA-4 and its effects on normal cells.
Métodos De Síntesis
The synthesis of CA-4 is a complex process that involves several steps. The most common method for synthesizing CA-4 is through the condensation of 3-chloroaniline and 4-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. The resulting product is then treated with acetic anhydride to form the anhydride intermediate, which is then reacted with the amino acid L-phenylalanine to form CA-4.
Propiedades
Fórmula molecular |
C17H13ClN2O4 |
|---|---|
Peso molecular |
344.7 g/mol |
Nombre IUPAC |
(Z)-4-[2-[(3-chlorophenyl)carbamoyl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-4-3-5-12(10-11)19-17(24)13-6-1-2-7-14(13)20-15(21)8-9-16(22)23/h1-10H,(H,19,24)(H,20,21)(H,22,23)/b9-8- |
Clave InChI |
NPNKOLQLIQSMHZ-HJWRWDBZSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)NC(=O)/C=C\C(=O)O |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C=CC(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)NC(=O)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-N-{4-[4-(4-methylphenyl)-1-piperazinyl]phenyl}amine](/img/structure/B281859.png)
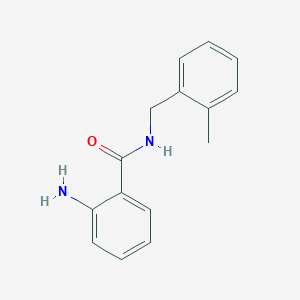
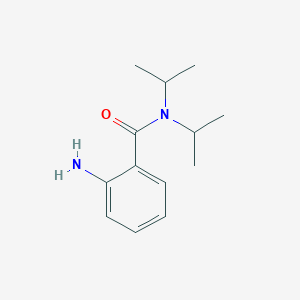
![4-[2-(4-Morpholinyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281863.png)
![4-Oxo-4-[4-(4-propylphenyl)-1-piperazinyl]-2-butenoic acid](/img/structure/B281868.png)
![4-(2-{[4-(4-Isopropylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281870.png)
